molecular formula C15H10N4O5 B2965191 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203318-02-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2965191
M. Wt: 326.268
InChI Key: BOSZKLNVUJRQDA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, and density) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

Energetic Materials Synthesis

Compounds based on oxadiazole rings, such as the mentioned chemical, are explored in the synthesis of insensitive energetic materials. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized for use in energetic salts, which are alternatives to traditional explosives due to their moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).

Medicinal Chemistry

Oxadiazoles, including furazans, are significant in medicinal chemistry. They enhance physical properties and biological activity in drug molecules. Their pharmacology and biological activity have been extensively studied, highlighting their potential in drug development programs (Mancini et al., 2021).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include furan and oxadiazole structures, have shown promising results in anticonvulsant activities. These compounds, including the alpha-furan-2-yl derivative, have been compared favorably with phenytoin, a common anticonvulsant drug (Kohn et al., 1993).

Synthesis of Polynuclear Heterocyclic Systems

The compound is also relevant in the synthesis of non-annelated polynuclear heterocyclic systems. These include structures like furazan and furoxan rings linked to polynitrogen and nitrogen-oxygen heterocycles, which have potential applications as pharmacologically active and high-energy compounds (Fershtat & Makhova, 2016).

Pharmaceutical Chemistry Role

In pharmaceutical chemistry, 1,3,4-oxadiazole derivatives, a category to which the compound belongs, have been important for developing novel drugs. Their structural motif is crucial in creating new pharmaceuticals (Sharma, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves potential areas of future research, such as new synthetic methods, applications, or theoretical studies.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-12(8-19-9-4-1-2-5-10(9)23-15(19)21)16-14-18-17-13(24-14)11-6-3-7-22-11/h1-7H,8H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSZKLNVUJRQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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